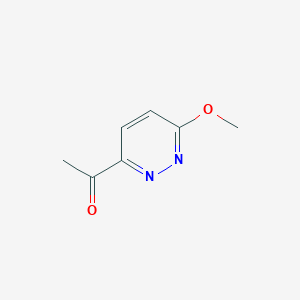

1-(6-Methoxypyridazin-3-YL)ethanone

Description

Contextualization within the Landscape of Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental to the development of new pharmaceuticals and functional materials. google.comnih.govnih.govnih.gov The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique electronic properties that make it a valuable component in drug design. bldpharm.com Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. The subject of this article, 1-(6-Methoxypyridazin-3-YL)ethanone, exemplifies the utility of this scaffold.

Historical Trajectory of Pyridazine Core Synthesis and Functionalization

The synthesis of the pyridazine core has a rich history, with early methods often relying on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). nih.govmdpi.com Over the years, more sophisticated and efficient synthetic routes have been developed, allowing for the introduction of a wide array of functional groups onto the pyridazine ring. epa.govnih.gov These advancements have been crucial for accessing complex pyridazine derivatives, including 3-acylpyridazines like this compound. The functionalization of the pyridazine scaffold has been significantly advanced through the use of organometallic reagents and cross-coupling reactions, enabling the selective modification of specific positions on the ring. researchgate.net

Significance of 3-Acylpyridazine Derivatives in Contemporary Organic Chemistry

3-Acylpyridazines, such as this compound, are valuable intermediates in organic synthesis. The acyl group can be readily transformed into a variety of other functional groups, providing a handle for the construction of more complex molecular architectures. A notable example of the importance of this class of compounds is the use of the 6-methoxypyridazin-3-yl moiety in the development of TAK-385, a potent and orally active gonadotropin-releasing hormone (GnRH) antagonist. nih.gov This highlights the role of 3-acylpyridazines as key building blocks in the synthesis of medicinally relevant compounds.

Evolution of Synthetic and Mechanistic Research Methodologies for Pyridazine Scaffolds

Research Findings on Pyridazine Derivatives

The following table summarizes key findings from research on various pyridazine derivatives, illustrating the broad scope of their applications and the synthetic strategies employed.

| Compound Class | Synthetic Approach | Key Findings | Reference(s) |

| 2-Alkyl 6-substituted pyridazin-3(2H)-ones | Condensation of 3,6-dichloropyridazine (B152260) with benzyl (B1604629) cyanide, followed by hydrolysis and alkylation. | Displayed significant anti-inflammatory and analgesic activities, with high COX-2 selectivity. | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dione derivatives containing a 6-methoxypyridazin-3-yl moiety | Multi-step synthesis involving the modification of the thieno[2,3-d]pyrimidine-2,4-dione ring. | Led to the discovery of TAK-385, a potent and orally active GnRH antagonist. | nih.gov |

| 3-(6-Chloropyridazin-3-YL)-3,4-Dihydropyridazino-[4,5-b]Quinoxalin-2(1Í)-YLMethanone | Synthesis and conformational analysis using B3LYP geometry and GIAO/B3LYP NMR calculations. | Two stable rotamers were isolated and characterized, with their structures confirmed by computational methods. |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

1-(6-methoxypyridazin-3-yl)ethanone |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)6-3-4-7(11-2)9-8-6/h3-4H,1-2H3 |

InChI Key |

CPTGBBNUPNXHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)OC |

Origin of Product |

United States |

Investigative Reactivity and Elucidation of Reaction Mechanisms for 1 6 Methoxypyridazin 3 Yl Ethanone

Reactions Centered at the Ethanone (B97240) Carbonyl Moiety

The ethanone substituent, with its electrophilic carbonyl carbon and acidic α-protons, serves as a primary hub for a variety of chemical transformations.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbon of the ethanone group is susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides. orgsyn.orgnih.gov

While specific studies on 1-(6-methoxypyridazin-3-yl)ethanone are not extensively documented in this context, the general mechanism is well-established. For instance, reaction with a Grignard reagent (R-MgX) would be expected to produce a tertiary alcohol after acidic workup.

Nucleophilic acyl substitution is less common for ketones unless a suitable leaving group is present on the α-carbon. However, the ethanone moiety can be functionalized to facilitate such reactions.

Enolate Chemistry and Condensation Reactions

The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the pyridazine (B1198779) ring. In the presence of a suitable base, these protons can be abstracted to form a resonance-stabilized enolate. sci-hub.sechemguide.co.uk The formation of this enolate is a critical step for a variety of condensation reactions.

Strong bases such as lithium diisopropylamide (LDA) or sodium hydride are typically used to ensure complete conversion to the enolate. researchgate.netgoogle.com This enolate is a potent nucleophile and can react with various electrophiles.

One of the most significant reactions involving enolates is the aldol (B89426) condensation, where the enolate attacks the carbonyl group of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Another important reaction is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where the enolate of this compound would react with an aromatic aldehyde that cannot enolize. This reaction is typically carried out under basic conditions.

| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |

| Ketone (e.g., Acetophenone) | Aromatic Aldehyde | NaOH or KOH | α,β-Unsaturated Ketone (Chalcone) | General Knowledge |

| 1-(1-Methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)methenamine | Sodium Borohydride (B1222165) | - | Secondary Amine | nih.gov |

Selective Reduction and Oxidation Processes

The carbonyl group of the ethanone moiety can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and chemoselectivity, typically reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic pyridazine ring. mdpi.comsigmaaldrich.comrsc.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon.

The general procedure involves dissolving the ketone in a protic solvent like methanol (B129727) or ethanol (B145695), followed by the addition of NaBH₄. sigmaaldrich.com

| Starting Material | Reagent | Solvent | Product | Ref. |

| Aldehydes/Ketones | Sodium Borohydride | Methanol/Ethanol | Primary/Secondary Alcohols | mdpi.comsigmaaldrich.com |

| 5α-Androstan-17β-ol-3-one | Tosylhydrazide, Sodium Borohydride | Methanol | 5α-Androstan-17β-ol | sci-hub.se |

Oxidation of the ethanone group is less common but could potentially be achieved under specific conditions, for instance, to form an α-keto acid derivative. However, the pyridazine ring's sensitivity to oxidation would need to be considered.

Transformations Involving the Pyridazine Heterocyclic Ring System

The pyridazine ring, being an electron-deficient heteroaromatic system, exhibits its own characteristic reactivity, which can be influenced by the attached methoxy (B1213986) and ethanone groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Core

Pyridazine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two adjacent nitrogen atoms, which lower the electron density of the ring. Any electrophilic attack would likely require harsh conditions and would be directed by the existing substituents. The methoxy group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The interplay of these two groups would determine the regioselectivity of any potential electrophilic substitution.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. For instance, if the methoxy group were replaced by a halogen, such as in 3-chloro-6-methoxypyridazine (B157567), this position would be prone to attack by nucleophiles. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.

| Substrate | Nucleophile | Conditions | Product | Ref. |

| ortho-Iodobenzamides | Amines | Pyridine (B92270) | ortho-Amino Benzamides | |

| Polyfluoroarenes | Various Nucleophiles | Base | Substituted Fluoroarenes | |

| 3-Chloro-6-methoxypyridazine | Lithium 2,2,6,6-tetramethylpiperidide | THF/ether | Lithiated Pyridazine |

Ring-Opening and Rearrangement Pathways

Advanced Mechanistic Studies of Key Transformations

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing pyridazine ring and the electronic nature of its substituents: the methoxy group, which can act as a leaving group, and the acetyl group, which influences the ring's electrophilicity and provides a site for various transformations.

Kinetic Analysis and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the sequence of events and the factors that control the reaction speed. For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr), where the methoxy group is displaced by a nucleophile.

The rate of such a reaction is typically determined by the slowest step in the sequence, known as the rate-determining or rate-limiting step. taylorandfrancis.comwikipedia.orgyoutube.com In a classical SNAr mechanism, the reaction proceeds through a two-step addition-elimination pathway. The first step, the nucleophilic attack on the carbon atom bearing the leaving group, is often the rate-limiting step. nih.gov This is because it involves the disruption of the aromatic system to form a high-energy intermediate, often referred to as a Meisenheimer complex.

The rate law for such a reaction, where the first step is rate-determining, would be second order, first order in the substrate and first order in the nucleophile:

Rate = k[this compound][Nucleophile]

The pyridazine ring, being electron-deficient, inherently activates the molecule towards nucleophilic attack. The presence of the acetyl group at the 3-position further enhances this effect through its electron-withdrawing nature, which stabilizes the negative charge developed in the transition state and the Meisenheimer intermediate.

Hypothetical kinetic data for the reaction of this compound with a generic nucleophile 'Nu' could be presented as follows, illustrating the determination of the rate law.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical scenario, doubling the concentration of the substrate (Experiment 2 vs. 1) doubles the initial rate, indicating a first-order dependence on the substrate. Similarly, doubling the concentration of the nucleophile (Experiment 3 vs. 1) also doubles the rate, confirming a first-order dependence on the nucleophile. This would support a bimolecular rate-determining step, consistent with the initial attack of the nucleophile.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. nih.gov In the context of this compound, isotopic labeling could be employed to confirm the mechanism of nucleophilic substitution and to investigate other potential reactions.

For instance, to unequivocally prove that the methoxy group is the leaving group in a nucleophilic substitution reaction, one could synthesize this compound with a carbon-13 labeled methoxy group (¹³CH₃O-). Upon reaction with a nucleophile, the position of the ¹³C label in the products and byproducts would be analyzed, likely using mass spectrometry or ¹³C NMR spectroscopy. The detection of labeled methanol (¹³CH₃OH) or another derivative of the methoxy group would confirm its departure from the pyridazine ring.

Another application would be to investigate the reactivity of the acetyl group. For example, in a base-catalyzed condensation reaction, labeling the methyl protons of the acetyl group with deuterium (B1214612) (D) would allow for the tracking of enolate formation. The rate of deuterium exchange in the presence of a base could provide kinetic information about the acidity of these protons.

A hypothetical isotopic labeling experiment to confirm the displacement of the methoxy group is outlined below:

Table 2: Hypothetical Isotopic Labeling Experiment for Nucleophilic Substitution

| Reactant | Labeled Position | Expected Labeled Product | Analytical Technique |

|---|---|---|---|

| 1-(6-(¹³C-methoxy)pyridazin-3-yl)ethanone | Carbon of the methoxy group | ¹³C-Methanol | GC-MS, ¹³C NMR |

This is a hypothetical data table for illustrative purposes.

Computational Approaches to Reaction Mechanism Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.org It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the potential energy surface of a reaction.

For this compound, DFT calculations could be used to:

Model the geometry and electronic structure of the starting material, transition states, and intermediates in a proposed reaction pathway.

Calculate the activation energies for different potential steps to identify the rate-limiting step. For the SNAr reaction, this would involve calculating the energy barrier for the initial nucleophilic attack and the subsequent departure of the methoxy group.

Visualize the molecular orbitals involved in the reaction, such as the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine derivative, to understand the nature of the electronic interactions.

Simulate the effect of different substituents on the reactivity of the pyridazine ring, providing predictive power for designing new derivatives with desired properties.

A hypothetical computational study on the nucleophilic aromatic substitution of this compound with an amine nucleophile might yield the following energetic profile:

Table 3: Hypothetical Calculated Energies (kcal/mol) for the SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Substrate + Nucleophile) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 (Leaving Group Departure) | +12.5 |

| Products | -10.7 |

This is a hypothetical data table for illustrative purposes.

By combining these advanced mechanistic techniques—kinetic analysis, isotopic labeling, and computational modeling—a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its strategic application in the synthesis of novel functional molecules.

Strategic Derivatization and Structural Modification of 1 6 Methoxypyridazin 3 Yl Ethanone

Functionalization of the Ethano Side Chain

The ethano side chain, featuring a reactive ketone, is a primary site for initial structural diversification. Modifications at the carbonyl group and the adjacent α-carbon are common strategies to introduce new functionalities and build molecular complexity.

Synthesis of Oxime, Hydrazone, and Related C=N Derivatives

The carbonyl group of 1-(6-methoxypyridazin-3-yl)ethanone readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of C=N derivatives. These reactions are fundamental for introducing new structural motifs and altering the electronic and steric properties of the molecule.

Oximes: The reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, yields the corresponding oxime. bldpharm.com This reaction typically proceeds under mild conditions, such as heating in an alcohol-based solvent. orgsyn.org The resulting oxime introduces a hydroxyl group and a C=N bond, which can exist as E and Z isomers. Oxime derivatives are significant in medicinal chemistry and can serve as intermediates for further transformations, such as the Beckmann rearrangement or reduction to amines. nih.gov

Hydrazones: Similarly, condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazone derivatives. researchgate.netmdpi.com These reactions are often carried out in acidic media to activate the carbonyl group. dergipark.org.tr The resulting hydrazones are highly conjugated systems and have been extensively studied for their diverse biological activities. researchgate.net The N-H proton of the hydrazone can be further substituted, offering another vector for derivatization.

These C=N derivatives are important not only as final compounds but also as versatile intermediates. For instance, they can be reduced to the corresponding amines or participate in cycloaddition reactions.

α-Functionalization and Remote Site Modifications

The carbon atom adjacent to the carbonyl group (α-carbon) is activated towards deprotonation and subsequent reaction with electrophiles. This allows for a range of α-functionalization reactions.

α-Halogenation: A common and useful transformation is α-halogenation, particularly bromination. The reaction of acetylpyridazines and other aryl ketones with bromine (Br₂) in a suitable solvent like acetic acid can selectively introduce a bromine atom at the α-position. mdpi.com This reaction proceeds via an enol or enolate intermediate. The resulting α-haloketone is a powerful synthetic intermediate, primed for nucleophilic substitution reactions to introduce a wide variety of groups, including amines, azides, and thiols, thereby enabling the construction of diverse compound libraries.

Mannich Reaction: The Mannich reaction is a three-component condensation involving the ketone, formaldehyde, and a primary or secondary amine. nih.gov This reaction introduces an aminomethyl substituent at the α-position of the ketone. These products, known as Mannich bases, are valuable in drug discovery for their potential to improve solubility and introduce basic nitrogen atoms, which can be crucial for biological interactions.

Chemical Modifications at the 6-Methoxy Position of the Pyridazine (B1198779) Ring

The 6-methoxy group is a key feature of the molecule, and its modification or replacement is a critical strategy for modulating the properties of the pyridazine core.

Ether Cleavage and Subsequent Substitution Reactions

The methoxy (B1213986) group can be cleaved to reveal the corresponding pyridazinol. This transformation is typically achieved by treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The resulting product, 1-(6-hydroxypyridazin-3-yl)ethanone, is a known compound. achemblock.com The pyridazinol exists in tautomeric equilibrium with its pyridazinone form. The newly formed hydroxyl group can then be subjected to a variety of substitution reactions, including O-alkylation or O-acylation, to introduce a diverse array of new ether or ester functionalities.

Replacement of the Methoxy Group with Diverse Functionalities

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the ring nitrogens. The 6-methoxy group can act as a leaving group, allowing for its displacement by various nucleophiles. While methoxy is not as reactive a leaving group as a halide, these substitutions can be driven to completion, often under forcing conditions or with appropriate activation.

For instance, reactions with amines (amination) can yield 6-aminopyridazine derivatives. Such transformations have been reported on related methoxy-substituted heterocycles, sometimes requiring activating agents like a combination of sodium hydride and an iodide salt to enhance the reactivity. nih.gov Similarly, displacement by thiols or other sulfur nucleophiles can provide access to 6-thio-substituted pyridazines. This direct replacement strategy is highly valuable for accessing derivatives like 6-amino, 6-alkylamino, and 6-arylaminopyridazines, which are prevalent in biologically active molecules. nih.govpharmaffiliates.compharmaffiliates.com

Introduction of Additional Substituents onto the Pyridazine Ring System

Introducing further substituents onto the available positions of the pyridazine ring (C4 and C5) represents another important avenue for structural modification. The electronic nature of the pyridazine ring, being electron-deficient, generally makes it resistant to electrophilic aromatic substitution. However, the existing substituents (acetyl and methoxy) can influence the regioselectivity of such reactions should they occur.

More commonly, functionalization at these positions is achieved through other means. Nucleophilic substitution of hydrogen (SNH) or strategies involving metallation followed by quenching with an electrophile are potential routes. For example, directed ortho-metallation could potentially be used to functionalize the C5 position, being adjacent to the C6-methoxy group.

While specific examples of direct substitution onto the C4 or C5 positions of this compound are not widely reported, the synthesis of polysubstituted pyridazines is a general area of interest. umich.edu Strategies often involve building the substituted ring from acyclic precursors rather than direct substitution on a pre-formed ring.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium, and facilitates deprotonation at an adjacent position. wikipedia.orgbaranlab.org The methoxy group (-OCH3) on the this compound core is a moderately effective DMG, capable of directing lithiation to the C5 position of the pyridazine ring.

The general mechanism involves the coordination of the Lewis acidic lithium atom of the alkyllithium reagent to the Lewis basic oxygen atom of the methoxy group. wikipedia.org This proximity effect kinetically enhances the acidity of the ortho-protons, leading to regioselective deprotonation and the formation of a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups.

In related pyridazine systems, the regioselectivity of lithiation has been shown to be influenced by the substituents present on the ring. researchgate.net For instance, the lithiation of 3-chloro-6-methoxypyridazine (B157567) has been studied, demonstrating that selective metalation is achievable, although it can be challenging. researchgate.net The use of bimetallic bases or additives can further refine the regioselectivity of these transformations. researchgate.net

Table 1: Reagents and Conditions for Directed Lithiation

| Reagent/Condition | Purpose | Reference |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation. | wikipedia.org |

| sec-Butyllithium (sec-BuLi) | A stronger, more reactive base than n-BuLi. | harvard.edu |

| Tetrahydrofuran (THF) | A common aprotic solvent for organolithium reactions. | baranlab.org |

| TMEDA (Tetramethylethylenediamine) | A chelating agent that can enhance the reactivity of organolithiums. | baranlab.orgharvard.edu |

| Electrophiles (e.g., I2, Br2, DMF) | Reagents to trap the lithiated intermediate and introduce a new functional group. | wikipedia.org |

Cross-Coupling Methodologies for Ring Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. To utilize this compound in such reactions, it must first be converted into a suitable precursor, typically a halide or triflate. This can be readily achieved through the directed lithiation strategies discussed previously, followed by quenching with a halogenating agent (e.g., iodine, bromine).

Once the halogenated derivative, such as 1-(5-bromo-6-methoxypyridazin-3-yl)ethanone, is in hand, a variety of cross-coupling reactions can be employed to introduce diverse substituents onto the pyridazine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds.

Heck-Mizoroki Reaction: This reaction facilitates the coupling of the halo-pyridazine with an alkene to form a substituted alkene. This method is particularly useful for introducing vinyl groups, which can be further functionalized.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halo-pyridazine and a terminal alkyne. It is a powerful tool for the synthesis of acetylenic derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the halo-pyridazine with an amine. This is a key transformation for introducing nitrogen-containing functional groups.

Table 2: Representative Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Alkyl-B(OH)2 + Halo-pyridazine | Pd(PPh3)4, Na2CO3 | C-C |

| Heck-Mizoroki | Alkene + Halo-pyridazine | Pd(OAc)2, P(o-tolyl)3, Et3N | C-C |

| Sonogashira | Terminal Alkyne + Halo-pyridazine | PdCl2(PPh3)2, CuI, Et3N | C-C (sp) |

| Buchwald-Hartwig | Amine + Halo-pyridazine | Pd2(dba)3, BINAP, NaOtBu | C-N |

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Construction of Higher-Order Molecular Architectures Utilizing the this compound Core

The derivatized this compound core is a valuable scaffold for the assembly of more complex, biologically active molecules. A prominent example of this is its incorporation into the structure of TAK-385 (also known as Relugolix), a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov

The development of TAK-385 involved extensive synthetic efforts focused on modifying the thieno[2,3-d]pyrimidine-2,4-dione scaffold, with the 3-(6-methoxypyridazin-3-yl) group being a crucial substituent for achieving high potency and favorable pharmacokinetic properties. nih.gov This underscores the strategic importance of the this compound synthon in medicinal chemistry for the generation of novel therapeutic agents.

The construction of these higher-order architectures typically involves a multi-step synthetic sequence where the pyridazine unit is introduced at a key stage. The acetyl group of the original building block can also serve as a handle for further transformations, such as condensation reactions or conversion to other functional groups, to build out the molecular complexity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 6 Methoxypyridazin 3 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of 1-(6-methoxypyridazin-3-yl)ethanone in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

A thorough analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provides the fundamental framework for the structural assignment of this compound.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridazine (B1198779) ring would appear as doublets, a result of coupling to their adjacent proton. The methoxy (B1213986) group protons would present as a singlet, typically in the range of 3.9-4.1 ppm. The acetyl group's methyl protons would also be a sharp singlet, but further upfield.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would show a single resonance for each unique carbon atom. The carbonyl carbon of the ethanone (B97240) group would be the most downfield signal, expected around 190-200 ppm. The carbons of the pyridazine ring would resonate in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the methoxy and acetyl substituents. The methoxy carbon would appear around 55-60 ppm, and the acetyl methyl carbon would be found in the upfield region of the spectrum. nih.govrsc.org

¹⁵N NMR spectroscopy , while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers valuable insight into the electronic environment of the nitrogen atoms within the pyridazine ring. columbia.edu The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different positions relative to the substituents. These shifts are sensitive to factors like protonation and intermolecular interactions. columbia.edu

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H4 | ~7.5 - 7.8 (d) | ~120 - 125 |

| H5 | ~7.2 - 7.5 (d) | ~115 - 120 |

| OCH₃ | ~3.9 - 4.1 (s) | ~55 - 60 |

| COCH₃ | ~2.6 - 2.8 (s) | ~25 - 30 |

| C3 | - | ~150 - 155 |

| C6 | - | ~160 - 165 |

| C=O | - | ~190 - 200 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and pyridazine derivatives. Actual experimental values may vary based on solvent and other experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment would establish the connectivity between adjacent protons. For this compound, a cross-peak between the signals of H4 and H5 would confirm their neighboring positions on the pyridazine ring. sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. columbia.edusdsu.edu It would definitively link the proton signals of H4, H5, the methoxy group, and the acetyl methyl group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. columbia.edusdsu.edu Key HMBC correlations for structural confirmation would include:

The acetyl methyl protons showing a correlation to the carbonyl carbon and C3 of the pyridazine ring.

The methoxy protons correlating with C6 of the pyridazine ring.

The pyridazine proton H4 showing correlations to C5 and C6, and H5 correlating to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a relatively planar molecule like this compound, NOESY could reveal through-space interactions between the methoxy protons and H5, as well as between the acetyl methyl protons and H4, providing further conformational details.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable structural information for materials in the solid phase, where the molecules are not tumbling freely as they are in solution. This technique is particularly useful for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous (non-crystalline) states. mdpi.com By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of solid samples can be obtained. For this compound, ssNMR could be used to:

Identify and characterize different crystalline polymorphs, which may exhibit distinct physicochemical properties.

Study the molecular conformation and packing in the crystalline lattice.

Characterize amorphous dispersions of the compound, for instance, in a polymer matrix, which is relevant in pharmaceutical formulations.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M+H]⁺ of C₇H₈N₂O₂ would be compared with the experimentally measured value to confirm its elemental composition.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ | 152.0586 |

| [M+H]⁺ | 153.0664 |

| [M+Na]⁺ | 175.0483 |

Tandem Mass Spectrometry (MS/MS) for Structural Linkage Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structural components and their connectivity.

For this compound, characteristic fragmentation pathways would be expected:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the bond between the carbonyl carbon and the pyridazine ring, leading to the loss of a neutral CH₃CO radical and the formation of a 6-methoxypyridazin-3-yl cation.

Loss of a methyl radical: Fragmentation of the methoxy group could occur, leading to the loss of a methyl radical (•CH₃).

Ring fragmentation: The pyridazine ring itself can undergo characteristic cleavages, often involving the loss of N₂ or other small neutral molecules.

By analyzing these fragmentation patterns, the presence and positions of the methoxy and ethanone substituents on the pyridazine core can be definitively confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and for providing a detailed fingerprint of a molecule's vibrational modes. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis. While direct experimental spectra for this compound are not widely published, a detailed analysis can be inferred from studies on closely related analogs, such as 3-chloro-6-methoxypyridazine (B157567). A theoretical and experimental study on this analog provides significant insight into the expected vibrational frequencies. nih.gov

Characteristic Functional Group Identification

The structure of this compound is characterized by several key functional groups: a pyridazine ring, a methoxy group, and an acetyl group. Each of these moieties exhibits characteristic vibrational frequencies in IR and Raman spectra.

Pyridazine Ring Vibrations: The aromatic pyridazine core gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. nih.gov Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are often observed in the Raman spectrum. For 3-chloro-6-methoxypyridazine, key ring vibrations are reported, which are anticipated to be similar for the title compound. nih.gov

Acetyl Group Vibrations: The acetyl group is readily identifiable through its strong carbonyl (C=O) stretching vibration. This band is typically intense in the IR spectrum and appears in the region of 1725-1705 cm⁻¹. The exact position is sensitive to the electronic environment. The C-H stretching vibrations of the methyl group within the acetyl moiety are expected in the 2950-2850 cm⁻¹ range, while bending vibrations occur at lower frequencies.

Methoxy Group Vibrations: The methoxy group (-OCH₃) is characterized by its C-H stretching vibrations, which overlap with those of the acetyl methyl group in the 3000-2800 cm⁻¹ region. More diagnostically, the asymmetric and symmetric C-O-C stretching vibrations are expected to appear in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.

Based on the analysis of 3-chloro-6-methoxypyridazine nih.gov, a table of expected characteristic vibrational frequencies for this compound can be compiled.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Pyridazine Ring | C-H Stretching | 3100-3000 | Typically weak to medium intensity. |

| C=C/C=N Stretching | 1600-1400 | Multiple bands of varying intensity. | |

| Ring Breathing | ~1000 | Often strong in the Raman spectrum. | |

| Acetyl Group | C=O Stretching | 1725-1705 | Strong and sharp in IR. |

| C-CH₃ Stretching | 2950-2850 | Medium intensity. | |

| CH₃ Bending | 1450-1350 | Medium intensity. | |

| Methoxy Group | C-H Stretching | 3000-2800 | Overlaps with other C-H stretches. |

| Asymmetric C-O-C Stretching | 1275-1200 | Strong in IR. | |

| Symmetric C-O-C Stretching | 1150-1085 | Medium to strong in IR. |

This table is generated based on general spectroscopic principles and data from analogous compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation and the presence of chromophores. The pyridazine ring, being an aromatic system, and the acetyl group constitute the primary chromophores in this compound.

Analysis of Electronic Transitions and Conjugation

The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated pyridazine ring system. The presence of the methoxy and acetyl substituents will influence the energy of these transitions. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π→π* absorption bands compared to the unsubstituted pyridazine.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyridazine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity (small ε) compared to π→π* transitions and appear at longer wavelengths.

A study on 3-chloro-6-methoxypyridazine recorded in methanol (B129727) showed a UV-Vis absorption maximum at 255 nm, which was attributed to electronic transitions within the substituted pyridazine ring. nih.gov It is anticipated that this compound will exhibit similar absorption features, with potential shifts due to the electronic effects of the acetyl group.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) | Notes |

| π→π | Pyridazine Ring | 200-300 | High intensity (large ε). Position influenced by substituents. |

| n→π | Pyridazine N, Carbonyl O | 300-400 | Low intensity (small ε). May be solvent-dependent. |

This table is generated based on general spectroscopic principles and data from analogous compounds.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While vibrational and electronic spectroscopy provide valuable information about functional groups and electronic structure, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction for Polymorphic Analysis (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is noteworthy.

The conformational flexibility of the acetyl group and the potential for different hydrogen bonding or π-stacking arrangements could give rise to different polymorphic forms. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphs. Each polymorphic form will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystal structure. Should different crystalline forms of this compound be isolated, PXRD would be indispensable for their routine identification and for monitoring phase transformations under various conditions.

Theoretical and Computational Chemistry Investigations of 1 6 Methoxypyridazin 3 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A computational study would typically report the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. For 1-(6-methoxypyridazin-3-yl)ethanone, it would be expected that the HOMO would have significant contributions from the electron-rich methoxy (B1213986) group and the pyridazine (B1198779) ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the pyridazine ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the oxygen atom of the acetyl group and the nitrogen atoms of the pyridazine ring would be expected to be regions of high negative electrostatic potential. The hydrogen atoms of the methyl groups would likely exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

These studies explore the three-dimensional structure and dynamic behavior of a molecule.

Dynamic Behavior and Interconversion Pathways

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. By simulating the movements of atoms over time, MD can reveal how different conformations interconvert and the flexibility of the molecule under various conditions. This provides a more realistic representation of the molecule's behavior compared to static quantum chemical calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational method widely used to investigate the electronic structure and properties of molecules. However, specific applications of DFT to this compound are not documented in the scientific literature.

Geometry Optimization and Thermochemical Property Prediction

Information regarding the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound, as determined by DFT calculations, is not present in available research. Consequently, crucial thermochemical properties such as enthalpy, Gibbs free energy, and entropy of formation, which are typically derived from these calculations, remain uncharacterized in the public domain.

Reactivity Descriptors and Mechanistic Path Exploration

Similarly, there is a lack of published data on the reactivity descriptors of this compound. These descriptors, which include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity indices (e.g., chemical hardness, softness, and electronegativity), are instrumental in predicting the compound's reactivity and potential reaction mechanisms. Without dedicated computational studies, the exploration of mechanistic pathways for reactions involving this compound remains speculative.

Advanced Computational Methods for Complex Systems

There are no available studies that report the use of advanced computational methods to investigate the behavior of this compound in complex systems. Research into its interactions with surfaces, its potential to form supramolecular assemblies, or its behavior in condensed phases using methods like molecular dynamics (MD) or combined quantum mechanics/molecular mechanics (QM/MM) has not been published.

Due to the absence of specific research on the computational chemistry of this compound, no data tables of theoretical findings can be presented. The scientific community has yet to publish detailed theoretical and computational investigations that would provide the foundational data for the topics outlined.

Applications of 1 6 Methoxypyridazin 3 Yl Ethanone As a Key Synthon in Advanced Chemical Synthesis

Precursor Role in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the acetyl group in 1-(6-Methoxypyridazin-3-YL)ethanone, coupled with the electronic nature of the methoxypyridazine core, provides a powerful platform for the synthesis of a variety of fused and non-fused heterocyclic systems.

Synthesis of Fused Pyridazine (B1198779) Architectures

The acetyl group of this compound serves as a convenient handle for the construction of fused ring systems. A prominent example is its utility in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. While specific literature detailing a broad range of fused pyridazines from this exact starting material is limited, its application in the synthesis of the complex drug Relugolix (TAK-385) highlights this potential. The synthesis of the thieno[2,3-d]pyrimidine core of Relugolix involves a Gewald aminothiophene synthesis, where a ketone is a key starting material. chemicalbook.com Although the specific patent literature for Relugolix does not explicitly name this compound as the starting ketone, the structure of the final product strongly suggests its use or a very close derivative. chemicalbook.comnih.govcaymanchem.commedkoo.com

The general strategy for constructing such fused systems often involves the initial reaction of the acetyl group to introduce further functionality, followed by cyclization. For instance, the acetyl group can be readily converted to an enamine or enolate, which can then participate in annulation reactions with appropriate reagents to form fused rings like pyridazino[4,5-b]quinolines or other polycyclic systems. chemicalbook.com

Derivation of Other Nitrogen-Containing Heterocycles

The versatile acetyl group of this compound is a gateway to a variety of other nitrogen-containing heterocycles. The carbonyl functionality can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to yield isoxazoles, and with other binucleophiles to generate a diverse array of five- and six-membered heterocyclic rings.

For example, condensation of this compound with hydrazine (B178648) or substituted hydrazines would be expected to yield the corresponding 3-(1H-pyrazol-3-yl)-6-methoxypyridazine derivatives. The reaction conditions for such transformations are well-established in heterocyclic chemistry.

| Reagent | Resulting Heterocycle | General Conditions |

| Hydrazine Hydrate (B1144303) | 3-(1H-Pyrazol-3-yl)-6-methoxypyridazine | Reflux in a suitable solvent like ethanol (B145695) or acetic acid |

| Substituted Hydrazines | Substituted Pyrazole (B372694) Derivatives | Varies depending on the substituent |

| Hydroxylamine | 3-(Isoxazol-3-yl)-6-methoxypyridazine | Reaction in a suitable solvent, often with a base |

| Guanidine | 2-Amino-4-(6-methoxypyridazin-3-yl)pyrimidine | Condensation reaction, typically under basic conditions |

Integration into Multi-Step Total Synthesis Endeavors

The utility of this compound extends beyond the synthesis of simple heterocycles to its crucial role as a building block in the total synthesis of complex, high-value molecules, most notably in the pharmaceutical industry.

Assembling Complex Molecular Frameworks

The synthesis of the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix (TAK-385) serves as a compelling case study for the integration of this compound into a complex synthetic sequence. chemicalbook.comnih.govcaymanchem.commedkoo.com Relugolix features a complex thieno[2,3-d]pyrimidine-2,4-dione core, and the 6-methoxypyridazin-3-yl moiety is a critical component of the final structure, directly influencing its pharmacological activity. nih.govcaymanchem.commedkoo.com

The likely synthetic pathway to Relugolix, as inferred from related syntheses, commences with the Gewald aminothiophene synthesis using a ketone precursor that is structurally consistent with this compound. chemicalbook.com This initial step forms a 2-aminothiophene derivative which is then elaborated through a series of reactions, including protection, substitution, and cyclization, to construct the intricate thieno[2,3-d]pyrimidine framework. chemicalbook.com The methoxypyridazine group is introduced early in the synthesis and is carried through multiple steps, demonstrating its stability and compatibility with a range of reaction conditions.

Key Synthetic Steps in the Postulated Assembly of the Relugolix Core from a this compound Precursor:

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Gewald Aminothiophene Synthesis | Ethyl cyanoacetate, Sulfur, Triethylamine | 2-Amino-3-ethoxycarbonyl-4-(6-methoxypyridazin-3-yl)thiophene |

| 2 | Carbamate Protection | Ethyl chloroformate | Protected aminothiophene |

| 3 | N-Alkylation | Substituted benzyl (B1604629) chloride | N-alkylated thiophene |

| 4 | Urea Formation and Cyclization | CDI, N-methoxyamine, Diethylpyrocarbonate | Thieno[2,3-d]pyrimidinone core |

This multi-step sequence underscores the strategic importance of this compound in providing a foundational element for the construction of a sophisticated and therapeutically relevant molecule.

Role in Biomimetic Synthetic Routes

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex molecules. While there is no direct literature evidence for the use of this compound in a specifically designated biomimetic synthesis, its structural features suggest potential applications in this area. The pyridazine core is found in some natural products and biologically active compounds, and a biomimetic approach could leverage the inherent reactivity of this synthon to assemble such frameworks in a manner that mirrors biosynthetic pathways. For instance, the acetyl group could be envisioned to participate in aldol-type or Mannich-type reactions, which are common transformations in biosynthesis, to build larger, more complex structures.

Development as a Component in Novel Reagents or Catalysts

Currently, the primary documented application of this compound in the scientific literature is as a synthon for the construction of bioactive molecules. There is a lack of evidence to suggest its development or use as a component in novel reagents for chemical transformations or as a ligand in catalytic systems. The focus of research involving this compound has been overwhelmingly directed towards its incorporation into drug candidates, leveraging the pharmacological properties of the pyridazine heterocycle. While the nitrogen atoms of the pyridazine ring and the carbonyl oxygen could potentially coordinate to metal centers, this application has not been explored to date.

Ligand Design and Coordination Chemistry

There is no specific information in the reviewed literature detailing the use of this compound as a direct precursor for ligands in coordination chemistry. The transformation of the ethanone (B97240) group into a chelating moiety, in concert with the nitrogen atoms of the pyridazine ring, is chemically feasible. Such modifications could theoretically yield bidentate or multidentate ligands capable of forming complexes with various metal centers. However, specific examples, including the synthesis of such ligands from this compound and data on their coordination behavior (e.g., complex formation, stability constants, or structural analysis of the resulting metal complexes), are not presently documented in accessible research.

Scaffold for Organocatalyst Development

Similarly, the direct use of this compound as a foundational scaffold for creating organocatalysts is not described in the current body of scientific literature. The development of organocatalysts typically involves the integration of a chiral moiety or a catalytically active functional group onto a stable molecular framework. While the pyridazine ring is a feature in some advanced catalytic systems, the specific contribution and synthetic pathway originating from this compound for this purpose have not been reported. Research in this area would need to explore the functionalization of this compound to introduce sites for catalytic activity and stereochemical control. Without such studies, no detailed research findings or data tables can be presented.

Future Directions and Unexplored Research Avenues in 1 6 Methoxypyridazin 3 Yl Ethanone Chemistry

Discovery of Novel Synthetic Transformations

The exploration of novel synthetic transformations involving 1-(6-methoxypyridazin-3-yl)ethanone is a primary frontier. The inherent reactivity of the pyridazine (B1198779) core, coupled with the ketone and methoxy (B1213986) functionalities, allows for a diverse range of chemical modifications. Future research could focus on leveraging established synthetic protocols that have been successfully applied to other pyridazine systems.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for functionalizing pyridazine rings. mdpi.com The application of these methods to this compound could enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups at various positions on the pyridazine ring, leading to a library of novel compounds.

Furthermore, inverse electron demand Diels-Alder (IEDDA) reactions represent a powerful tool for the construction of functionalized pyridazines. organic-chemistry.orgpku.edu.cn Investigating the participation of the pyridazine core of this compound in such cycloadditions could open pathways to complex polycyclic systems. The regioselectivity of these reactions, influenced by the electronic nature of the substituents, would be a key area of study.

Novel cyclization strategies, starting from this compound, also warrant investigation. The ketone functionality can serve as a handle for condensation reactions with various binucleophiles to construct fused heterocyclic rings, leading to derivatives with potentially unique properties. nih.gov

| Synthetic Method | Potential Application to this compound | Expected Outcome |

| Suzuki-Miyaura Cross-Coupling | Functionalization of the pyridazine ring | Introduction of diverse substituents (aryl, alkyl) |

| Inverse Electron Demand Diels-Alder | Cycloaddition reactions involving the pyridazine core | Synthesis of complex polycyclic systems |

| Condensation Reactions | Reaction of the ketone group with binucleophiles | Formation of fused heterocyclic derivatives |

Unveiling Unpredicted Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound can unveil unpredicted chemical behaviors and provide valuable mechanistic insights. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing acetyl group, and the π-deficient pyridazine ring likely governs its reactivity in nuanced ways.

The pyridazine ring itself possesses interesting electronic properties. For example, the C-3 hydrogen of the parent pyridazine is a better C-H bond donor than that of pyridine (B92270), which can be attributed to the reduced aromaticity of the diazine system. nih.gov This suggests that the corresponding position in this compound could exhibit enhanced reactivity in certain transformations.

Mechanistic studies on the reactions of this compound with various nucleophiles and electrophiles are crucial. For instance, investigating the regioselectivity of nucleophilic aromatic substitution reactions could reveal the directing effects of the existing substituents. wur.nl Computational studies could complement experimental work by mapping reaction pathways and transition states, providing a molecular-level understanding of the observed reactivity.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is being revolutionized by emerging technologies such as flow chemistry and machine learning. The integration of these technologies into the study of this compound chemistry could significantly accelerate discovery.

Flow chemistry offers precise control over reaction parameters, enabling the safe and efficient exploration of reaction conditions that may be challenging to access in traditional batch setups. This could be particularly advantageous for optimizing the synthesis of this compound derivatives, potentially improving yields and reducing reaction times.

Machine learning algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. By training algorithms on existing data from pyridazine chemistry, it may be possible to predict successful reaction conditions for the synthesis of new derivatives of this compound, thereby reducing the number of experiments required.

| Technology | Potential Application | Benefit |

| Flow Chemistry | Optimization of synthetic routes to derivatives | Improved reaction control, safety, and efficiency |

| Machine Learning | Prediction of reaction outcomes and optimization | Accelerated discovery of new derivatives and synthetic protocols |

Theoretical Prediction of Novel Derivatives and their Properties

Computational chemistry provides a powerful tool for the in silico design and evaluation of novel molecules. Theoretical predictions of the properties of new derivatives of this compound can guide synthetic efforts towards compounds with desired characteristics.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including electronic structure, molecular geometry, and spectroscopic signatures of novel derivatives. mdpi.com This can aid in the rational design of molecules with specific electronic or optical properties. For example, by modeling the effects of different substituents on the electronic energy levels (HOMO/LUMO) of the pyridazine core, it may be possible to design derivatives with tailored photophysical properties.

Furthermore, conformational analysis of flexible derivatives can be performed using computational methods to understand their three-dimensional structures, which is crucial for predicting their interaction with other molecules or materials.

Interdisciplinary Research Frontiers

The unique structural and electronic properties of the pyridazine scaffold suggest that derivatives of this compound could find applications in various interdisciplinary fields, particularly in materials science.

Recent research has highlighted the potential of pyridazine-based compounds as organic semiconductors and in the construction of supramolecular architectures. mdpi.comresearchgate.net The presence of nitrogen atoms with lone pairs of electrons allows the pyridazine ring to act as a ligand for metal ions, opening up possibilities for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Derivatives of this compound could be explored as building blocks for such materials, which have applications in gas storage, catalysis, and sensing.

The pyridazine scaffold has also been investigated for the development of energetic materials. researchgate.net While this is a highly specialized field, the fundamental chemistry of introducing nitro groups and other energetic functionalities to the pyridazine ring of this compound could be a subject of academic inquiry. The exploration of this compound and its derivatives as chemical probes for non-biological materials science, for instance as components in novel dyes or functional polymers, represents a promising and largely unexplored research avenue.

| Interdisciplinary Field | Potential Application of Derivatives |

| Materials Science | Organic semiconductors, components of MOFs, functional polymers |

| Supramolecular Chemistry | Building blocks for self-assembling structures, ligands for metal ions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.